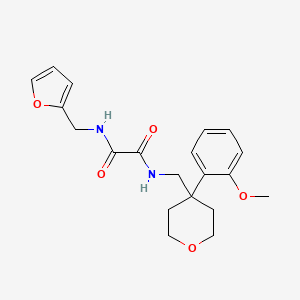

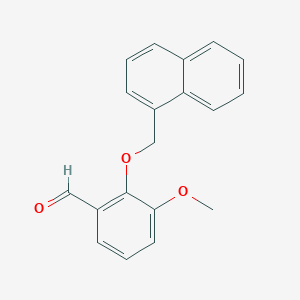

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide" is a complex molecule that appears to be related to various furan-based compounds synthesized for different applications, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and properties of structurally related furan compounds, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of furan-based compounds typically involves the formation of the furan ring and subsequent functionalization. For instance, paper describes the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through a decyclization reaction of furan-2-carbohydrazides in the presence of methanol. This suggests that similar methodologies could be applied to synthesize the compound of interest, with appropriate modifications to introduce the oxalamide moiety and the methoxyphenyl-substituted tetrahydropyran ring.

Molecular Structure Analysis

The molecular structure of furan-based compounds is often confirmed using spectroscopic techniques such as 1H NMR and IR spectrometry, as mentioned in paper . For the compound , a detailed analysis would likely involve these techniques to confirm the presence of the furan ring, the methoxyphenyl groups, and the oxalamide linkage. Additionally, paper discusses the use of X-ray powder diffraction (XRPD) to investigate the crystal structure of a related compound, which could be a valuable technique for determining the solid-state structure of the compound of interest.

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including cyclization and alkylations, as seen in papers and . The compound of interest may also participate in similar reactions, given its furan moiety and potential reactive sites at the oxalamide and tetrahydropyran rings. The reactivity could be influenced by the electron-donating methoxy groups and the steric hindrance provided by the tetrahydropyran ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the furan ring, oxalamide moiety, and methoxyphenyl groups would affect its solubility, melting point, and potential biological activity. For example, the analgesic activity of some furan-based compounds was studied in paper , indicating that the compound of interest might also exhibit biological properties worth investigating.

Scientific Research Applications

Melatonin Receptor Agonists Development

The synthesis of tricyclic indan derivatives, including compounds with furan and pyran rings, has been explored for developing new therapeutic agents targeting sleep disorders through their action as melatonin receptor agonists. Such compounds are evaluated for their binding affinity to melatonin receptors, showing potential for treating insomnia and circadian rhythm disorders (Uchikawa et al., 2002).

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery highlights the role of such compounds in enhancing the catalytic activity of copper in coupling reactions, contributing to the synthesis of pharmaceutically important building blocks (Bhunia et al., 2017).

Organic Synthesis and Reactions

The compound and its derivatives are used in the synthesis and reactions of various organic compounds. For instance, reactions involving furan and pyran derivatives have led to the creation of hexahydro-1H-furo[3,4-c]pyran derivatives through novel Prins cyclization methods, showcasing the versatility of these compounds in organic synthesis (Reddy et al., 2012; Reddy et al., 2014).

Antimicrobial Activity Exploration

Research on derivatives of the compound has also delved into their antimicrobial properties. For example, synthesis and evaluation of 4-(4-methoxyphenyl)tetrahydropyranyl-substituted 1,3,4-oxadiazoles have revealed notable antibacterial activity, underlining the potential of these compounds in developing new antimicrobial agents (Aghekyan et al., 2020).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-25-17-7-3-2-6-16(17)20(8-11-26-12-9-20)14-22-19(24)18(23)21-13-15-5-4-10-27-15/h2-7,10H,8-9,11-14H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBGUQJZQAKQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

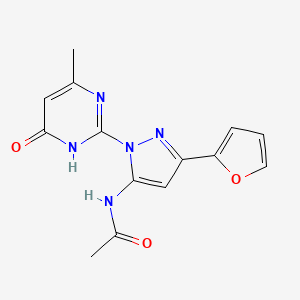

![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)

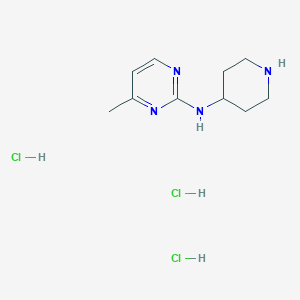

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)

![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)